5-Amino-1h-1,2,4-triazole-1-carboxamide
CAS No.: 1489-02-7
Cat. No.: VC13441306
Molecular Formula: C3H5N5O
Molecular Weight: 127.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1489-02-7 |
|---|---|
| Molecular Formula | C3H5N5O |
| Molecular Weight | 127.11 g/mol |
| IUPAC Name | 5-amino-1,2,4-triazole-1-carboxamide |
| Standard InChI | InChI=1S/C3H5N5O/c4-2-6-1-7-8(2)3(5)9/h1H,(H2,5,9)(H2,4,6,7) |
| Standard InChI Key | RFLFAIIYFWQKPZ-UHFFFAOYSA-N |
| SMILES | C1=NN(C(=N1)N)C(=O)N |
| Canonical SMILES | C1=NN(C(=N1)N)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a 1,2,4-triazole ring system, where the nitrogen-rich framework contributes to its stability and reactivity. Key physicochemical properties include:
The planar triazole ring facilitates π-π stacking and hydrogen bonding, as evidenced by X-ray crystallography studies of analogous compounds . The amino and carboxamide substituents enhance solubility in polar solvents while enabling participation in tautomerism and prototropic equilibria . For instance, annular tautomerism has been observed in related 1,2,4-triazoles, where proton shifts between ring nitrogen atoms stabilize distinct resonance forms .
Synthesis and Functionalization
Microwave-Assisted Pathways
Two synthetic routes dominate the literature:
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Nucleophilic Ring-Opening: Reacting N-guanidinosuccinimide with aliphatic amines under microwave irradiation yields 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . This method is effective for primary and secondary amines but fails with less nucleophilic aromatic amines .
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Arylsuccinimide Route: For aromatic amines, N-arylsuccinimides are first prepared and then reacted with aminoguanidine hydrochloride under microwave conditions .
Both pathways emphasize the role of succinic anhydride and aminoguanidine hydrochloride as starting materials, with microwave irradiation reducing reaction times from hours to minutes .
Acetylation Dynamics
Acetylation studies reveal complex regioselectivity. Traditional methods using acetyl chloride produce mixtures of mono- and diacetylated derivatives, whereas controlled conditions in dimethylformamide (DMF) selectively yield 1-acetyl-5-amino-1H-1,2,4-triazole . Neat acetic anhydride at room temperature forms 1-acetyl-3-(acetylamino)-1H-1,2,4-triazole, highlighting the carboxamide’s susceptibility to acylation .
Pharmacological Applications
Antiparasitic Activity
In a high-throughput screen, 5-amino-1,2,3-triazole-4-carboxamides demonstrated submicromolar activity against Trypanosoma cruzi, the causative agent of Chagas disease . Optimized analogs improved metabolic stability and oral exposure, with one compound reducing parasite burden in murine models .
Industrial and Agrochemical Applications
Herbicide Synthesis
The compound is a precursor to amicarbazone, a triazolinone herbicide targeting photosystem II . A patented process couples 4-amino-2,4-dihydro-5-isopropyl-3H-1,2,4-triazol-3-one (TAZ) with tert-butyl isocyanate (TBIC), achieving high purity even with low-grade TBIC . This method underscores its scalability for agrochemical production.
Material Science
1,2,4-Triazoles are employed in metal-organic frameworks (MOFs) and energetic materials due to their thermal stability and nitrogen content . The carboxamide group enhances coordination with transition metals, enabling applications in catalysis and sensors .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: Prototropic tautomerism in triazoles generates distinct ¹H NMR signals for NH and NH₂ groups, often resolved in DMSO-d₆ .
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X-Ray Crystallography: Studies of analogous compounds reveal planar triazole rings with hydrogen-bonded networks stabilizing crystal lattices .
Chromatography
HPLC and GC-MS are critical for quantifying acetylation products and synthetic intermediates . Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates mono- and diacetylated derivatives .
Recent Advances and Future Directions
Recent innovations include microwave-assisted synthesis for rapid functionalization and the development of triazole-based kinase inhibitors . Future research should explore:
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